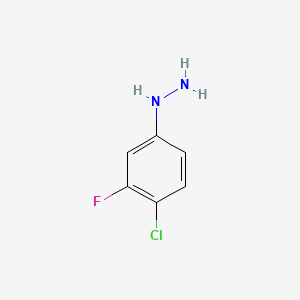
(4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone is a chemical compound with the molecular formula C₁₂H₈Cl₂N₂O₂ and a molecular weight of 283.11 g/mol . It is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and a methoxyphenyl group attached to the methanone moiety .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone typically involves the reaction of 4,6-dichloropyrimidine with 4-methoxybenzoyl chloride under appropriate conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
(4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The methoxyphenyl group can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Condensation Reactions: The methanone moiety can participate in condensation reactions with hydrazines or hydroxylamines to form hydrazones or oximes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Condensation Reactions: These reactions are typically carried out in the presence of acidic or basic catalysts under reflux conditions.
Major Products Formed
Substitution Reactions: Substituted pyrimidines with various functional groups depending on the nucleophile used.
Oxidation Reactions: Quinones or other oxidized derivatives of the methoxyphenyl group.
Reduction Reactions: Hydroquinones or reduced derivatives of the methoxyphenyl group.
Condensation Reactions: Hydrazones or oximes derived from the methanone moiety.
科学的研究の応用
(4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The pyrimidine ring and methoxyphenyl group contribute to the compound’s binding affinity and specificity towards these targets . The exact pathways and molecular interactions depend on the specific application and target of interest .
類似化合物との比較
Similar Compounds
(4,6-Dichloropyrimidin-5-yl)(4-hydroxyphenyl)methanone: Similar structure but with a hydroxy group instead of a methoxy group.
(4,6-Dichloropyrimidin-5-yl)(4-ethylphenyl)methanone: Similar structure but with an ethyl group instead of a methoxy group.
(4,6-Dichloropyrimidin-5-yl)(4-chlorophenyl)methanone: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
(4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity . The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and industrial applications .
特性
IUPAC Name |
(4,6-dichloropyrimidin-5-yl)-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2/c1-18-8-4-2-7(3-5-8)10(17)9-11(13)15-6-16-12(9)14/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUQGTXCJRSZIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(N=CN=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718253 |
Source


|
| Record name | (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245646-55-2 |
Source


|
| Record name | (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B580418.png)









![6-Ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B580432.png)


![7-Bromo-8-chloroimidazo[1,2-a]pyridine](/img/structure/B580437.png)
